molecular formula C8H16Cl2N4 B2791730 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride CAS No. 2344679-77-0

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride

Cat. No.: B2791730
CAS No.: 2344679-77-0
M. Wt: 239.14
InChI Key: ZASMLEJMLHCBDY-FNIRFVFUSA-N
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Description

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride is a compound that features a triazole ring attached to a cyclohexane ring with an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,2,4-triazole derivatives. The process generally includes the formation of a carbinolamine intermediate by the addition of an amine to the carbonyl group of cyclohexanone, followed by the elimination of water and intramolecular cyclization to form the desired product . The reaction is often catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Its combination of a triazole ring with a cyclohexane ring and an amine group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-7-3-1-6(2-4-7)8-10-5-11-12-8;;/h5-7H,1-4,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASMLEJMLHCBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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